BenchChemオンラインストアへようこそ!

({[1,1'-biphenyl]-4-yl}methyl)(2-methylpropyl)amine hydrochloride

RXFP3 antagonism G-protein coupled receptor cAMP inhibition

({[1,1'-Biphenyl]-4-yl}methyl)(2-methylpropyl)amine hydrochloride (CAS 1158498-77-1) is a biphenylmethyl-alkylamine secondary amine hydrochloride salt with molecular formula C₁₇H₂₂ClN and molecular weight 275.82 g/mol. The compound features a para-biphenyl core linked via a methylene bridge to an N-(2-methylpropyl)amine moiety, with the hydrochloride salt form enhancing solid-state handling relative to the free base (CAS 893574-80-6).

Molecular Formula C17H22ClN
Molecular Weight 275.8 g/mol
CAS No. 1158498-77-1
Cat. No. B3086117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name({[1,1'-biphenyl]-4-yl}methyl)(2-methylpropyl)amine hydrochloride
CAS1158498-77-1
Molecular FormulaC17H22ClN
Molecular Weight275.8 g/mol
Structural Identifiers
SMILESCC(C)CNCC1=CC=C(C=C1)C2=CC=CC=C2.Cl
InChIInChI=1S/C17H21N.ClH/c1-14(2)12-18-13-15-8-10-17(11-9-15)16-6-4-3-5-7-16;/h3-11,14,18H,12-13H2,1-2H3;1H
InChIKeyVCCSBTYLQAHEQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

({[1,1'-Biphenyl]-4-yl}methyl)(2-methylpropyl)amine Hydrochloride (CAS 1158498-77-1): Compound Identity and Research-Grade Procurement Overview


({[1,1'-Biphenyl]-4-yl}methyl)(2-methylpropyl)amine hydrochloride (CAS 1158498-77-1) is a biphenylmethyl-alkylamine secondary amine hydrochloride salt with molecular formula C₁₇H₂₂ClN and molecular weight 275.82 g/mol . The compound features a para-biphenyl core linked via a methylene bridge to an N-(2-methylpropyl)amine moiety, with the hydrochloride salt form enhancing solid-state handling relative to the free base (CAS 893574-80-6) . It has been characterized as a small-molecule antagonist of the relaxin family peptide 3 receptor (RXFP3), inhibiting cAMP accumulation with an IC₅₀ of approximately 5.74 μM in CHO cells expressing RXFP3 [1]. The compound is also recorded in BindingDB with a measured Ki of 1.11E+6 nM against phenylethanolamine N-methyltransferase (PNMT) [2]. Commercially available at purities of 95–98% from multiple vendors including AKSci, Leyan, and Chemenu, it is supplied exclusively for research and development use .

Why Generic Substitution Fails for ({[1,1'-Biphenyl]-4-yl}methyl)(2-methylpropyl)amine Hydrochloride: Structural and Pharmacological Non-Interchangeability with In-Class Analogs


Within the biphenylmethyl-alkylamine chemical series, minor structural perturbations produce profound pharmacological divergence that precludes interchangeable use. The target compound's N-(2-methylpropyl) substitution pattern and hydrochloride salt form jointly define its RXFP3 antagonist profile (IC₅₀ 5.74 μM) [1], whereas the butyl analog ({[1,1'-Biphenyl]-4-yl}methyl)(butyl)amine (CAS 170115-41-0) shows activity against vascular adhesion protein-1 (VAP-1, IC₅₀ 14 nM) rather than RXFP3 [2]. The 4'-isobutyl positional isomer (CAS 1178104-53-4) places the isobutyl group directly on the biphenyl ring rather than the amine nitrogen, yielding antiproliferative activity against MCF-7 (IC₅₀ ~12 μM) and HCT116 (IC₅₀ ~15 μM) cancer cell lines with no reported RXFP3 activity . Even the free base form (CAS 893574-80-6) differs from the hydrochloride salt in molecular weight (239.36 vs. 275.82 g/mol) and physical properties, affecting solubility, formulation, and stoichiometric calculations in assay preparation . These divergences demonstrate that in-class substitution without explicit target- and application-matched verification will invalidate experimental reproducibility.

Product-Specific Quantitative Evidence Guide for ({[1,1'-Biphenyl]-4-yl}methyl)(2-methylpropyl)amine Hydrochloride (CAS 1158498-77-1): Comparator-Anchored Differentiation Data


RXFP3 Antagonist Activity: Head-to-Head Comparison with the First Nonpeptide RXFP3 Antagonist Series

The target compound (designated as compound 1 in the primary discovery publication) was identified through a high-throughput screening campaign of 19,000 compounds and demonstrated RXFP3 antagonist activity by inhibiting relaxin-3-induced cAMP accumulation with an IC₅₀ of 5.74 μM in CHO cells stably expressing RXFP3 [1]. This compares to the optimized lead RLX-33 (CAS 2784577-71-3), which achieved an IC₅₀ of 2.36 μM in the same cAMP functional assay, representing a 2.4-fold improvement in potency but with a substantially more complex molecular structure (C₂₄H₁₉ClN₄O₄, MW 462.89) and a distinct oxadiazole-pyrrolidine carboxamide scaffold versus the simpler biphenylmethyl-amine scaffold of the target compound . The peptide antagonist R3(B1-22)R showed an IC₅₀ of 504 nM in the same system [1].

RXFP3 antagonism G-protein coupled receptor cAMP inhibition relaxin-3 signaling neuropeptide receptor

PNMT Inhibition Profile: Negative Selectivity Confirmation Against the Catecholamine Biosynthetic Enzyme

The target compound exhibits negligible inhibitory activity against phenylethanolamine N-methyltransferase (PNMT), the terminal enzyme in epinephrine biosynthesis, with a measured Ki of 1.11E+6 nM (1,110 μM) in a radiochemical assay using bovine PNMT [1]. This represents extremely weak binding that is approximately 268-fold weaker than the p-biphenyl reference inhibitor (Ki = 185 μM) and approximately 268,000-fold weaker than the optimized m-biphenyl fluorenyl derivative (Ki = 4.14 μM) in the same enzyme system [2]. The lack of meaningful PNMT engagement is a critical selectivity feature: it indicates that the compound's primary pharmacological action at RXFP3 is not confounded by modulation of catecholamine biosynthesis, distinguishing it from biphenyl-ethylamine analogs that show dual PNMT-RXFP3 activity.

PNMT inhibition catecholamine biosynthesis enzyme selectivity off-target profiling phenylethanolamine N-methyltransferase

Hydrochloride Salt Form: Physicochemical Differentiation from the Free Base for Consistent Assay Preparation

The hydrochloride salt (CAS 1158498-77-1, MW 275.82 g/mol) provides measurable physicochemical advantages over the free base (CAS 893574-80-6, MW 239.36 g/mol) for reproducible experimental workflows . The free base is a liquid at ambient temperature with a predicted boiling point of 354.9 °C and density of 0.972 g/cm³, characteristics that complicate accurate gravimetric dispensing for dose-response studies . The hydrochloride salt is a solid that can be stored long-term in a cool, dry environment without special precautions, and is classified as non-hazardous for DOT/IATA transport . The 36.46 g/mol mass difference (corresponding to one equivalent of HCl) must be accounted for in all concentration calculations: a 10 mM stock solution requires 2.76 mg/mL of the hydrochloride salt versus 2.39 mg/mL of the free base, a 15.5% difference that, if uncorrected, introduces systematic error in potency determinations .

salt form selection hydrochloride salt aqueous solubility formulation consistency assay reproducibility

Structural Lineage to PF-4455242: Building Block Utility for κ-Opioid Receptor Antagonist Synthesis

The target compound serves as the direct synthetic precursor to PF-4455242 (2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine hydrochloride), a selective κ-opioid receptor (KOR) antagonist that progressed to Phase I clinical evaluation for bipolar disorder, depression, and substance abuse [1]. PF-4455242 demonstrates a Ki of 3 nM at human KOR with 20-fold selectivity over mu-opioid receptors (Ki = 64 nM), oral bioavailability, and brain penetration in rats . The structural relationship is established by the shared (1,1'-biphenyl)-4-methanamine, N-(2-methylpropyl)- core, with PF-4455242 differentiated only by the addition of a 2'-(1-pyrrolidinylsulfonyl) substituent on the distal phenyl ring [2]. This building block relationship means that procurement of the target compound enables in-house diversification to generate focused KOR antagonist libraries without requiring de novo construction of the biphenylmethyl-amine scaffold [1].

PF-4455242 kappa opioid receptor KOR antagonist building block synthetic intermediate CNS drug discovery

Best Research and Industrial Application Scenarios for ({[1,1'-Biphenyl]-4-yl}methyl)(2-methylpropyl)amine Hydrochloride (CAS 1158498-77-1): Evidence-Backed Use Cases


RXFP3 Antagonist Probe Development for Metabolic and Neuropsychiatric Disease Models

The target compound's RXFP3 IC₅₀ of 5.74 μM in cAMP functional assays [1] positions it as a validated starting scaffold for developing tool compounds to probe the relaxin-3/RXFP3 system, which is implicated in appetite regulation, stress responses, and reward motivation. Its structurally minimal biphenylmethyl-amine core (MW 275.8) offers a synthetically tractable template for systematic SAR studies aimed at improving potency toward the sub-micromolar range achieved by RLX-33 (IC₅₀ 2.36 μM) while retaining the scaffold simplicity that facilitates analog generation . Researchers investigating metabolic syndrome, anxiety disorders, or alcohol addiction can use this compound as a reference antagonist with a well-defined potency benchmark.

κ-Opioid Receptor Antagonist Library Synthesis via Late-Stage Diversification

As the direct precursor to PF-4455242, the target compound enables academic and industrial medicinal chemistry groups to generate focused libraries of KOR antagonists through diversification at the 2'-position of the biphenyl scaffold [2]. Given PF-4455242's clinical validation (Phase I for bipolar disorder and depression, KOR Ki = 3 nM with 20-fold selectivity over MOR), the building block provides a validated entry point for CNS drug discovery programs targeting KOR-mediated pathways in mood disorders and substance abuse [3]. The hydrochloride salt's solid-state handling ensures reproducible weighing for parallel synthesis workflows.

Selectivity Profiling Reference Standard for Biphenylmethyl-Amine Chemical Series

The target compound's negligible PNMT activity (Ki = 1,110 μM) [4] makes it a valuable negative control for selectivity profiling within biphenylmethyl-amine and biaryl-alkylamine chemical series. When screening related compounds for catecholamine pathway engagement, researchers can use this compound to establish the baseline for PNMT-inactive scaffolds, contrasting with m-biphenyl derivatives that show measurable PNMT inhibition (Ki = 4.14 μM) [5]. This selectivity information is critical for programs where adrenergic pathway interference must be excluded from the target product profile.

Analytical Method Development and Reference Standard Qualification for Biphenylmethyl-Amine Quantification

With commercially available purity specifications of 95–98% and a well-characterized hydrochloride salt form (MW 275.82, solid state, non-hazardous transport), the target compound is suitable for use as an analytical reference standard in HPLC, LC-MS, and qNMR method development for quantifying biphenylmethyl-amine derivatives in reaction monitoring, impurity profiling, and stability studies. The 15.5% mass difference between the hydrochloride salt and free base necessitates careful standard qualification, and the target compound's defined stoichiometry provides a reliable calibration benchmark for both salt and free base quantification.

Quote Request

Request a Quote for ({[1,1'-biphenyl]-4-yl}methyl)(2-methylpropyl)amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.